molecular formula C6H8N2O2 B1356422 (4-Methoxypyrimidin-2-yl)methanol CAS No. 344353-70-4

(4-Methoxypyrimidin-2-yl)methanol

Cat. No.: B1356422
CAS No.: 344353-70-4
M. Wt: 140.14 g/mol
InChI Key: QNSCYRVSSVHBQJ-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrimidine (B1678525) Scaffolds in Modern Organic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. gsconlinepress.com Its presence in the nucleobases uracil, thymine, and cytosine underscores its central role in the chemistry of life. gsconlinepress.com Beyond its biological origins, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as therapeutic agents. gsconlinepress.com These compounds have found clinical applications as anticancer, antiviral, and antibacterial agents. gsconlinepress.com

The diverse biological activities of pyrimidine derivatives stem from the unique physicochemical properties of the ring system. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-stacking interactions with biological macromolecules. Furthermore, the pyrimidine ring can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets. ontosight.aiorganic-chemistry.org This versatility has made substituted pyrimidines a cornerstone in the design of kinase inhibitors, with many such compounds in clinical trials for the treatment of cancer. ontosight.ai

Overview of Hydroxymethylated Heterocycles in Synthetic Design

The introduction of a hydroxymethyl group (-CH₂OH) onto a heterocyclic core, such as pyrimidine, provides a versatile synthetic handle for further chemical transformations. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of other functional groups and the construction of more complex molecular architectures.

For instance, the hydroxymethyl group can be a precursor for the synthesis of amines, ethers, esters, and halides. This synthetic flexibility makes hydroxymethylated heterocycles valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

Academic Research Perspectives on (4-Methoxypyrimidin-2-yl)methanol

Direct academic research focusing specifically on this compound is limited in publicly accessible literature. However, its structural features suggest its potential as a valuable intermediate in organic synthesis. The methoxy (B1213986) group at the 4-position and the hydroxymethyl group at the 2-position offer distinct sites for chemical modification.

While specific studies on this compound are scarce, research on analogous structures provides insight into its potential reactivity and applications. For example, a study on the synthesis of N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol (B129727) monosolvate demonstrates the utility of substituted pyrimidines in the preparation of biologically active compounds. In this work, a substituted pyrimidine was reacted with an indazole derivative to generate a novel compound with potential antitumor properties. nih.govresearchgate.net The synthesis involved dissolving the crude product in methanol, highlighting the solvent properties of alcohols in the purification of pyrimidine derivatives. nih.govresearchgate.net

Furthermore, the synthesis of other pyrimidine methanol derivatives, such as (2-AMINO-PYRIDIN-4-YL)-METHANOL, has been documented, showcasing the reduction of a methyl ester to the corresponding alcohol. gsconlinepress.com This suggests a potential synthetic route to this compound from a corresponding carboxylic acid ester.

The chemical properties of this compound can be inferred from publicly available data.

Table 1: Physicochemical Properties of this compound bu.edu.eg

PropertyValue
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
XLogP3-0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass140.05857712 g/mol
Monoisotopic Mass140.05857712 g/mol
Topological Polar Surface Area58.6 Ų
Heavy Atom Count10
Formal Charge0
Complexity149
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

This data is sourced from the PubChem database. bu.edu.eg

Given the established importance of substituted pyrimidines in drug discovery and the synthetic utility of the hydroxymethyl group, this compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential biological and material applications. Further research is warranted to fully elucidate its reactivity and potential as a key intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxypyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSCYRVSSVHBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10532529
Record name (4-Methoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344353-70-4
Record name (4-Methoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxypyrimidin 2 Yl Methanol

Direct Functionalization Approaches to Pyrimidine (B1678525) Cores

Direct functionalization of the pyrimidine ring offers a straightforward route to introduce the required hydroxymethyl group at the 2-position.

Hydroxymethylation Reactions on Pyrimidine Substrates

The direct introduction of a hydroxymethyl group onto the 4-methoxypyrimidine (B1296667) core is a challenging yet potential synthetic strategy. This can be conceptually achieved through reactions with formaldehyde (B43269) or its equivalents. Research into the hydroxymethylation of pyrimidine mononucleotides using formaldehyde has been reported, although this occurs on a different class of substrate. prepchem.com Similarly, studies have shown that 2-aminopyrimidines can react with formaldehyde to yield the corresponding methylol derivatives. nih.gov However, specific examples of the direct hydroxymethylation of 4-methoxypyrimidine at the C2 position are not prevalent in the literature, suggesting that the reactivity of the methoxy-substituted ring may not be conducive to this transformation under standard conditions.

Nucleophilic Substitution Strategies for Pyrimidinyl Methanols

A more common and versatile approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring. The commercially available 2-chloro-4-methoxypyrimidine (B1349098) serves as an excellent starting material for this strategy. sigmaaldrich.combldpharm.comchemicalbook.comnih.govchemicalbook.comresearchgate.netiucr.orgbldpharm.com The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens.

The reaction of 2-chloro-4-methoxypyrimidine with a hydroxymethyl anion equivalent would theoretically yield the desired product. The general principle of nucleophilic aromatic substitution on chloropyrimidines is well-established. researchgate.netyoutube.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) provide an efficient means to construct complex molecules in a single step from three or more starting materials.

Catalyzed Cyclization Protocols for Pyrimidine Ring Formation

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. rsc.orggoogle.comgoogle.com While the standard Biginelli reaction does not typically yield the substitution pattern found in (4-Methoxypyrimidin-2-yl)methanol, variations of this reaction exist. For instance, a four-component Biginelli-type reaction has been reported to produce 4-methoxy-substituted pyrimidine derivatives, although with other functional groups that would require further modification. researchgate.net

Condensation and Dehydrogenation Sequences in Pyrimidine Synthesis

The synthesis of the pyrimidine ring can also be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by a dehydrogenation step to form the aromatic ring. While a general strategy, tailoring the starting materials to incorporate the methoxy (B1213986) and hydroxymethyl functionalities at the correct positions is key.

Derivatization from Precursor Compounds

The modification of readily available pyrimidine precursors is a highly practical approach for the synthesis of this compound.

One of the most promising routes involves the use of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate as an intermediate. A Chinese patent details the synthesis of this compound. google.com The subsequent steps would involve the reduction of the ester group at the 5-position to a hydroxymethyl group, followed by the dechlorination at the 2-position. The commercial availability of (2-Chloro-4-methoxypyrimidin-5-yl)methanol suggests that the reduction of the ester is a viable transformation. bldpharm.combldpharm.com The critical step would then be the selective removal of the chlorine atom.

An alternative precursor is 2-methyl-4-methoxypyrimidine. The selective oxidation of the methyl group to a hydroxymethyl group would provide the target molecule.

Transformations of Halogenated Pyrimidine Derivatives

Halogenated pyrimidines serve as versatile precursors for the introduction of a hydroxymethyl group. A common strategy involves the use of a 2-halopyrimidine, such as 2-chloro-4-methoxypyrimidine, which can be converted to the target alcohol through an organometallic intermediate.

One plausible, though not explicitly documented, route involves a metal-halogen exchange reaction. For instance, treatment of 2-bromo- or 2-chloro-4-methoxypyrimidine with an organolithium reagent like n-butyllithium at low temperatures would generate a 2-lithiated pyrimidine species. This highly reactive intermediate can then be quenched with a suitable electrophile, such as anhydrous formaldehyde, to install the desired hydroxymethyl group. Subsequent aqueous workup would yield this compound.

Alternatively, a Grignard reaction offers another pathway. The corresponding Grignard reagent, (4-methoxypyrimidin-2-yl)magnesium halide, could be prepared from the 2-halopyrimidine and magnesium metal. This organometallic species would then react with formaldehyde to afford the target alcohol. The successful formation of Grignard reagents from less reactive chloroarenes often requires activated magnesium or specific reaction conditions.

Reductions of Pyrimidine Carboxylates or Nitriles

A more direct and widely employed method for the synthesis of pyrimidine methanols is the reduction of a corresponding carboxylic acid derivative or nitrile.

The reduction of a pyrimidine-2-carboxylate, such as methyl 4-methoxypyrimidine-2-carboxylate, is a primary route. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce esters to primary alcohols. libretexts.orgthieme.de The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to decompose the excess hydride and liberate the alcohol product. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, it is generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.orgmasterorganicchemistry.com

A study on the reduction of ethyl 2-substituted-pyrimidine-5-carboxylates with LiAlH₄ provides valuable insight into the reactivity of such systems. masterorganicchemistry.comsigmaaldrich.com In this research, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄ in THF yielded the corresponding (2-(methylthio)pyrimidin-5-yl)methanol, albeit as a byproduct in some cases, with the major product being the dihydropyrimidine (B8664642) derivative. masterorganicchemistry.comsigmaaldrich.com This highlights a potential competing reaction pathway where the pyrimidine ring itself undergoes reduction. The choice of solvent was found to influence the product distribution, with ether favoring the formation of the desired alcohol over the dihydropyrimidine. masterorganicchemistry.com

EntryReactantReducing AgentSolventProduct(s)Yield (%)
1Ethyl 2-(methylthio)pyrimidine-5-carboxylateLiAlH₄THF[2-(Methylthio)pyrimidin-5-yl]methanol & Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylateByproduct & Main Product
2Ethyl 2-ethoxypyrimidine-5-carboxylateLiAlH₄Ether(2-Ethoxypyrimidin-5-yl)methanol & Ethyl 1,6-dihydro-2-ethoxypyrimidine-5-carboxylate-

This table is a representation based on analogous reactions and is for illustrative purposes.

Similarly, the reduction of 4-methoxypyrimidine-2-carbonitrile (B3022415) would also be a viable route. Nitriles can be reduced to primary amines by LiAlH₄, but under specific conditions, they can also be converted to aldehydes, which would be further reduced to the alcohol. A two-step process involving the reduction of the nitrile to the aldehyde followed by in-situ reduction to the alcohol is a common synthetic strategy.

Innovations in Sustainable Synthetic Approaches for Pyrimidine Methanols

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrimidine methanols. nih.govbeilstein-archives.orgresearchgate.netresearchgate.netdntb.gov.ua These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One area of innovation is the use of alternative energy sources to drive reactions. Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov The mechanism involves acoustic cavitation, which can enhance mass transfer and accelerate chemical reactions. While a specific application to the synthesis of this compound has not been reported, the successful use of ultrasound in the synthesis of various pyrimidine derivatives suggests its potential applicability. nih.gov

Catalytic methods are at the forefront of sustainable synthesis. The development of novel catalysts for C-C and C-N bond formation is a key area of research. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported as a sustainable method. nih.gov While this specific methodology may not be directly applicable to the synthesis of this compound, it exemplifies the trend towards catalytic, atom-economical processes.

Catalytic transfer hydrogenation represents another green alternative to the use of metal hydrides for reduction reactions. utrgv.edu This method typically employs a stable hydrogen donor, such as ammonium (B1175870) formate (B1220265) or isopropanol, in the presence of a transition metal catalyst (e.g., palladium on carbon). utrgv.edu This technique can be used for the reduction of aldehydes and ketones to alcohols and offers advantages in terms of safety and ease of handling compared to pyrophoric reagents like LiAlH₄. The reduction of a precursor like 4-methoxypyrimidine-2-carbaldehyde (B2782188) via catalytic transfer hydrogenation would be a greener route to the target alcohol.

The use of biocatalysis in the synthesis of chiral alcohols is a well-established green technology. chemscene.com Ketoreductases, for example, can reduce ketones to alcohols with high enantioselectivity under mild aqueous conditions. While this is more relevant for the synthesis of chiral alcohols, the underlying principles of using enzymes to perform chemical transformations with high specificity and under environmentally benign conditions are being increasingly applied to a broader range of chemical syntheses.

Chemical Reactivity and Derivatization of 4 Methoxypyrimidin 2 Yl Methanol

Reactivity of the Hydroxymethyl Moiety

The primary alcohol functionality of the hydroxymethyl group (-CH₂OH) is a versatile site for numerous chemical modifications, including etherification, esterification, oxidation, and substitution reactions.

O-Alkylation and O-Etherification Reactions

The hydroxyl group of (4-Methoxypyrimidin-2-yl)methanol can be readily converted into an ether through O-alkylation. This reaction typically involves the deprotonation of the alcohol with a suitable base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide or a similar electrophile. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The choice of alkylating agent determines the nature of the resulting ether derivative.

The general scheme for O-alkylation is as follows: this compound + R-X → (4-Methoxypyrimidin-2-yl)methoxymethyl-R + HX (where R is an alkyl group and X is a halide)

This method is utilized in the synthesis of various biologically active molecules, where the modification of the hydroxymethyl group can influence the compound's properties. For instance, related structures like (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol serve as intermediates in the preparation of ulcer inhibitors.

Table 1: Examples of O-Alkylation and O-Etherification Reactions
Alkylating Agent (R-X)Base/SolventExpected Product
Methyl iodide (CH₃I)NaH / DMF2-(Methoxymethyl)-4-methoxypyrimidine
Ethyl bromide (CH₃CH₂Br)K₂CO₃ / Acetonitrile2-(Ethoxymethyl)-4-methoxypyrimidine
Benzyl chloride (BnCl)NaH / THF2-(Benzyloxymethyl)-4-methoxypyrimidine

Esterification Protocols

Ester derivatives of this compound can be synthesized through several standard esterification protocols. The reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, provides a high yield of the corresponding ester. This method is efficient as it proceeds via a highly reactive acylating agent.

Alternatively, Fischer esterification can be employed, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is a reversible process, and the equilibrium is typically driven towards the product by removing water as it is formed.

The general scheme for esterification with an acyl chloride is: this compound + R-COCl → (4-Methoxypyrimidin-2-yl)methyl acetate-R + HCl

Table 2: Representative Esterification Reactions
Acylating AgentConditionsExpected Product
Acetyl chloridePyridine, 0°C to RT(4-Methoxypyrimidin-2-yl)methyl acetate
Benzoyl chlorideTriethylamine / Dichloromethane(4-Methoxypyrimidin-2-yl)methyl benzoate
Acetic acidH₂SO₄ (cat.), Reflux(4-Methoxypyrimidin-2-yl)methyl acetate

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of the oxidizing agent and reaction conditions.

For the synthesis of the aldehyde, 4-methoxy-2-formylpyrimidine, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (CH₂Cl₂) are commonly used for this transformation.

To obtain the carboxylic acid, 4-methoxypyrimidine-2-carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this full oxidation include potassium permanganate (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid).

Table 3: Oxidation of the Hydroxymethyl Moiety
Oxidizing AgentSolventProduct
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)4-Methoxy-2-formylpyrimidine (Aldehyde)
Dess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)4-Methoxy-2-formylpyrimidine (Aldehyde)
Potassium permanganate (KMnO₄)aq. KOH, heat4-Methoxypyrimidine-2-carboxylic acid (Carboxylic Acid)
Jones Reagent (CrO₃/H₂SO₄)Acetone4-Methoxypyrimidine-2-carboxylic acid (Carboxylic Acid)

Interconversion to Aminomethyl Derivatives

The conversion of the hydroxymethyl group to an aminomethyl group is typically achieved through a two-step sequence. The hydroxyl group is first transformed into a better leaving group, followed by nucleophilic substitution with ammonia or a primary/secondary amine.

In the first step, the alcohol is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate ester. These esters are excellent leaving groups. In the subsequent step, the intermediate is treated with the desired amine, which displaces the leaving group to form the C-N bond, yielding the aminomethyl derivative.

Table 4: Synthesis of Aminomethyl Derivatives
Step 1 ReagentStep 2 NucleophileFinal Product
Tosyl chloride / PyridineAmmonia (NH₃)(4-Methoxypyrimidin-2-yl)methanamine
Mesyl chloride / TriethylamineMethylamine (CH₃NH₂)1-((4-Methoxypyrimidin-2-yl)methyl)methanamine
Thionyl chloride (SOCl₂)Dimethylamine ((CH₃)₂NH)1-((4-Methoxypyrimidin-2-yl)methyl)-N,N-dimethylamine

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes it generally unreactive towards electrophilic aromatic substitution while being more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Patterns on the Pyrimidine Ring

Electrophilic aromatic substitution (SₑAr) on the pyrimidine core is generally difficult and requires harsh reaction conditions. The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density through inductive and resonance effects.

However, the reactivity of the ring in this compound is significantly influenced by its substituents. The methoxy (B1213986) group (-OCH₃) at the C4 position is a powerful activating group that donates electron density to the ring via a resonance effect. Conversely, the hydroxymethyl group at C2 has a mild deactivating effect. The activating -OCH₃ group directs incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the C5 position is ortho to the methoxy group and is the most activated site for electrophilic attack. The C6 position is para to the hydroxymethyl group but is adjacent to a ring nitrogen, making it less favorable for substitution.

Therefore, any successful electrophilic substitution is expected to occur predominantly at the C5 position.

Potential Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially introduce a halogen at the C5 position.

Nitration: Nitration would require carefully controlled conditions, using reagents like nitronium tetrafluoroborate (NO₂BF₄), as traditional fuming nitric and sulfuric acid mixtures could lead to degradation. The expected product would be 5-nitro-(4-methoxypyrimidin-2-yl)methanol.

Due to the strong deactivation by the pyrimidine nitrogens, Friedel-Crafts alkylation and acylation reactions are generally not feasible on this heterocyclic system.

Nucleophilic Aromatic Substitution Mechanisms on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly those at positions 2, 4, and 6, electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).

The mechanism for SNAr on pyrimidines typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom (e.g., C4), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For pyrimidine and related heterocycles, attack at the C2 and C4 positions is favored because the resulting negative charge can be effectively delocalized onto the electronegative ring nitrogen atoms through resonance. stackexchange.com This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation compared to attack at the C5 position. stackexchange.com

In the context of this compound, the methoxy group at the C4 position can function as a leaving group in an SNAr reaction, although it is less reactive than typical leaving groups like halides. The reaction is initiated by the attack of a nucleophile at the C4 position, leading to the formation of the resonance-stabilized anionic intermediate. In the second step, the leaving group (methoxide) is expelled, and the aromaticity of the pyrimidine ring is restored.

The efficiency of the substitution depends on several factors, including the strength of the nucleophile, the reaction conditions, and the nature of the leaving group. In many SNAr reactions involving activated aryl substrates, the typical order of halide leaving group ability is F > Cl ≈ Br > I, a phenomenon known as the "element effect," which points to the rate-controlling nature of the initial nucleophilic addition. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex substituted pyrimidines. To utilize this compound in such reactions, the hydroxymethyl or methoxy groups must typically be converted into more suitable coupling partners, such as halides or pseudo-halides (e.g., tosylates).

For instance, the hydroxymethyl group at the C2 position can be converted to a tosylate, creating an effective electrophilic partner for cross-coupling. Research has demonstrated efficient palladium-catalyzed Hiyama cross-coupling reactions between various pyrimidin-2-yl tosylates and organosilanes. semanticscholar.orgresearchgate.net This methodology allows for the introduction of aryl and alkenyl substituents at the C2 position. The reaction often requires a palladium catalyst, such as PdCl2, and additives like CuCl and a fluoride source (e.g., TBAF) to facilitate the construction of the new carbon-carbon bond. semanticscholar.orgresearchgate.net This approach shows broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the pyrimidine ring. semanticscholar.org

The table below summarizes representative conditions for the Hiyama cross-coupling of pyrimidin-2-yl tosylates.

ElectrophileNucleophileCatalyst SystemSolventTemperatureYieldReference
Pyrimidin-2-yl tosylate (p-Me substituted)Trimethoxy(phenyl)silanePdCl2, PCy3, CuCl, TBAFDioxane110 °C83% semanticscholar.org
Pyrimidin-2-yl tosylate (p-OMe substituted)Trimethoxy(phenyl)silanePdCl2, PCy3, CuCl, TBAFDioxane110 °C87% semanticscholar.org
Aminopyrimidin-2-yl tosylateTrimethoxy(phenyl)silanePdCl2, PCy3, CuCl, TBAFDioxane110 °C84% semanticscholar.org

Similarly, the C4 position can be functionalized using cross-coupling strategies. A common approach involves converting the C4-methoxy group into a more reactive C4-chloro group. 2,4-Dichloropyrimidines are versatile substrates for regioselective Suzuki-Miyaura coupling reactions. mdpi.com Studies have shown that under microwave irradiation with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), aryl and heteroaryl boronic acids couple selectively at the more reactive C4 position, leaving the C2-chloro group intact. mdpi.com This regioselectivity is a key advantage for synthetic applications.

Chemoselective Transformations and Orthogonal Functionalization Strategies

The differential reactivity of substituents at various positions on the pyrimidine ring is the foundation for chemoselective transformations and orthogonal functionalization strategies. This allows for the stepwise and controlled modification of the molecule.

A key principle is the difference in reactivity between leaving groups at the C2 and C4 positions. For example, in a 4-chloro-2-substituted pyrimidine, the C4-chloro group is generally more susceptible to nucleophilic substitution than a group at the C2 position. researchgate.net This has been demonstrated in the synthesis of pyrimidinyloxyphenoxypropionate derivatives, where the higher reactivity of the 4-chloro group compared to a 2-methylsulfonyl group enabled selective nucleophilic substitution at the C4 position. researchgate.net

Applying this principle to derivatives of this compound, one could envision a synthetic pathway where the methoxy group is first converted to a chloro group, yielding (4-chloropyrimidin-2-yl)methanol. The greater electrophilicity of the C4 position would allow a nucleophile to selectively displace the chloride, leaving the hydroxymethyl group at C2 untouched for subsequent, different transformations. This constitutes an orthogonal strategy, where two different functional handles can be addressed independently.

The table below illustrates this concept of chemoselectivity.

SubstrateReagent/ConditionPosition of ReactionOutcomeReference Principle
4-Chloro-2-methylsulfonylpyrimidineNucleophile (e.g., Phenoxide)C4Selective displacement of the chloro group researchgate.net
2,4-DichloropyrimidineAryl boronic acid, Pd(PPh3)4 (Suzuki Coupling)C4Regioselective C-C bond formation at C4 mdpi.com

This inherent difference in reactivity allows for the design of complex synthetic routes where the pyrimidine core serves as a scaffold for the precise installation of multiple, distinct substituents. By carefully choosing reagents and reaction conditions, chemists can achieve a high degree of control over the derivatization of the this compound framework.

Advanced Spectroscopic Characterization Techniques for 4 Methoxypyrimidin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-Methoxypyrimidin-2-yl)methanol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton NMR (¹H NMR) Applications for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton, with chemical shifts influenced by the electron-withdrawing and electron-donating effects of the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the hydroxymethyl group.

The pyrimidine ring protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-donating methoxy group at the C-4 position would shield the adjacent H-5 proton, causing it to resonate at a slightly lower chemical shift compared to the H-6 proton. The hydroxymethyl protons (-CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, integrating to two protons. The methoxy protons (-OCH₃) would present as a sharp singlet integrating to three protons, typically in the upfield region. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~8.5d1H~5.0
H-5~6.8d1H~5.0
-CH₂OH~4.7s2H-
-OCH₃~4.0s3H-
-OHVariablebr s1H-

Note: Predicted values are based on analogous structures and established chemical shift increments. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analyses

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

The pyrimidine ring carbons would resonate in the aromatic region, with C-2, C-4, and C-6 appearing at lower fields due to the deshielding effect of the electronegative nitrogen atoms. The C-4 carbon, being attached to the electron-donating methoxy group, would be shielded relative to C-2 and C-6. The C-5 carbon would appear at a higher field compared to the other ring carbons. The carbon of the hydroxymethyl group (-CH₂OH) and the methoxy group (-OCH₃) would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~165
C-4~170
C-6~158
C-5~105
-CH₂OH~65
-OCH₃~55

Note: Predicted values are based on analogous structures and established chemical shift increments. Actual experimental values may vary.

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their scalar coupling and adjacency on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the definitive assignment of the pyrimidine ring carbons (C-5 and C-6) based on the known assignments of their attached protons. It would also correlate the -CH₂OH protons to their carbon and the -OCH₃ protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (two- or three-bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The H-6 proton showing a correlation to C-4 and C-2.

The H-5 proton showing a correlation to C-4 and C-6.

The -OCH₃ protons showing a correlation to the C-4 carbon.

The -CH₂OH protons showing a correlation to the C-2 carbon.

These 2D NMR experiments, in concert, would provide a robust and unambiguous structural confirmation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and offer a detailed fingerprint of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups.

For this compound, the FT-IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methoxy and hydroxymethyl groups would appear in the 3100-2800 cm⁻¹ region. Characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the methoxy and alcohol groups would likely be observed in the 1300-1000 cm⁻¹ range.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H stretch (alcohol)3400 - 3200Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (pyrimidine)1600 - 1500Strong
C=C stretch (pyrimidine)1500 - 1400Medium
C-O stretch (alcohol)~1050Strong
C-O stretch (ether)~1250 (asymmetric), ~1040 (symmetric)Strong

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR spectroscopy.

In the Raman spectrum of this compound, the symmetric breathing vibration of the pyrimidine ring is expected to produce a strong and sharp band, which is a characteristic feature of aromatic rings. The C-H stretching vibrations will also be present. The C-O stretching and bending vibrations would be observable, although potentially weaker than in the FT-IR spectrum. The symmetric stretching of the C-O-C bond of the methoxy group might also be more prominent in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Strong
Pyrimidine ring breathing~1000Strong, Sharp
C=N, C=C ring stretches1600 - 1400Medium
C-O stretch1300 - 1000Medium

Note: Predicted values are based on characteristic group frequencies for Raman spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed information about the compound's elemental composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition with a high degree of confidence. nih.gov For this compound (molecular formula: C6H8N2O2), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This level of precision, often at the sub-parts-per-million (ppm) level, is crucial for unambiguous formula confirmation in research and quality control settings. thermofisher.com

When analyzed, typically using a soft ionization technique like electrospray ionization (ESI), the compound is observed as its protonated molecule, [M+H]+. The theoretical monoisotopic mass of this ion is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure this value with exceptional accuracy, providing strong evidence for the compound's identity. nih.gov

Table 1: Theoretical Exact Mass Data for Protonated this compound
SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
This compoundC6H8N2O2140.05858
Protonated Molecule [M+H]+[C6H9N2O2]+141.06636

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the protonated molecular ion of this compound, providing insights into its structure. The resulting fragmentation pattern is characteristic of the molecule and helps in its structural elucidation. tutorchase.com

Studies on protonated 2-methoxypyrimidine derivatives reveal two primary, competitive fragmentation pathways that are largely governed by the 2-O-methyl group. nih.gov These pathways involve the neutral loss of either formaldehyde (B43269) (CH2O, 30 Da) or methanol (B129727) (CH3OH, 32 Da). nih.gov

Pathway A: Loss of Formaldehyde (CH2O): This pathway is often a dominant fragmentation route for 2-methoxypyrimidine structures. The protonated precursor ion at m/z 141.1 loses a molecule of formaldehyde, resulting in a significant fragment ion.

Pathway B: Loss of Methanol (CH3OH): A competing pathway involves the elimination of a neutral methanol molecule from the precursor ion.

The relative abundance of the fragment ions resulting from these pathways can provide detailed structural information. The fragmentation pattern serves as a fingerprint, allowing for the identification of the this compound core in more complex samples or in the analysis of related analogues. nih.govsphinxsai.com

Table 2: Key Fragmentation Data for Protonated this compound from Tandem MS
IonProposed Structure/OriginTheoretical m/zNeutral Loss
[M+H]+Protonated Parent Molecule141.1-
[M+H - CH2O]+Fragment from Pathway A111.1Formaldehyde (30 Da)
[M+H - CH3OH]+Fragment from Pathway B109.1Methanol (32 Da)

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is used to probe the electronic transitions within the molecule, providing information about its chromophoric system. The pyrimidine ring in this compound is the primary chromophore. wikipedia.org

The UV-Vis spectrum of pyrimidine derivatives typically displays absorption bands arising from π → π* and n → π* electronic transitions. nih.gov

π → π Transitions:* These are high-energy, high-intensity absorptions characteristic of aromatic systems. For the pyrimidine ring, these bands are generally found in the shorter wavelength UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms' lone pairs) to an anti-bonding π* orbital. They are lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.

The substituents on the pyrimidine ring—the methoxy (-OCH3) and hydroxymethyl (-CH2OH) groups—act as auxochromes. They can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The electron-donating methoxy group, in particular, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. General studies on substituted pyrimidines confirm that such functional groups modify the electronic properties and thus the absorption spectrum. rsc.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound
Transition TypeChromophoreExpected Wavelength Range (nm)Relative Intensity
π → πPyrimidine Ring~200 - 270High
n → πPyrimidine Ring (N atoms)~270 - 320Low

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

As of this writing, a single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. However, analysis of related pyrimidine derivatives demonstrates the utility of this technique. iucr.orgiucr.org Were a suitable crystal of this compound to be analyzed, X-ray crystallography would provide several key structural details:

Molecular Conformation: It would reveal the precise spatial orientation of the methoxy and hydroxymethyl substituents relative to the pyrimidine ring.

Bond Parameters: Exact bond lengths and angles for the entire molecule would be determined, offering insight into the electronic effects of the substituents on the aromatic ring.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other. Of particular interest would be the hydrogen bonding interactions involving the hydroxyl group of the hydroxymethyl substituent, which would likely play a dominant role in the formation of the crystal lattice. tandfonline.com

Planarity: The planarity of the pyrimidine ring could be accurately assessed.

This comprehensive structural data is invaluable for understanding structure-property relationships and for computational modeling studies. iucr.org

Computational and Theoretical Investigations of 4 Methoxypyrimidin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical compounds. nih.gov By approximating the exchange-correlation energy, DFT methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set, such as 6-311++G(**), can accurately determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. nih.gov This process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable, low-energy conformation. youtube.comnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrimidine (B1678525) (AMMP) Data from a study on 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) using the B3LYP/6-311++G(d,p) method. This data is presented as representative of a typical methoxypyrimidine derivative.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.343C2-N1-C6116.5
C2-N31.339N1-C2-N3126.8
N3-C41.341C2-N3-C4116.8
C4-C51.419N3-C4-C5122.9
C5-C61.369C4-C5-C6116.9
C6-N11.347C5-C6-N1120.1
C4-O81.355N3-C4-O8115.9
C2-N71.361N1-C2-N7116.6

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.com By calculating the energy for different rotational angles (dihedrals), a PES can be constructed to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). youtube.com This analysis is often performed by systematically varying specific dihedral angles and performing a geometry optimization or single-point energy calculation at each step. While a specific PES for (4-Methoxypyrimidin-2-yl)methanol is not documented, studies on similar flexible molecules show that even small energy differences between conformers can significantly impact the compound's properties and biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. malayajournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, acting as an electron acceptor, relates to its electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

For the related molecule AMMP, DFT calculations determined the HOMO and LUMO energies. nih.gov The HOMO is primarily located over the pyrimidine ring and the amino group, while the LUMO is distributed across the entire pyrimidine ring. nih.gov The calculated energy gap indicates that charge transfer can readily occur within the molecule, signifying its potential for chemical reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies for a Substituted Pyrimidine (AMMP) Data from a study on 2-amino-4-methoxy-6-methylpyrimidine (AMMP) using the TD-DFT method. This data is presented as representative for a methoxypyrimidine derivative.

ParameterEnergy (eV)
HOMO Energy-6.01
LUMO Energy-1.29
Energy Gap (ΔE)4.72

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It illustrates the charge distribution around a molecule, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These areas are often found around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or zero potential.

In a molecule like this compound, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy (B1213986) and hydroxymethyl groups. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. nih.govmdpi.com

Vibrational Frequency Analysis and Spectral Simulation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. epstem.net Quantum chemical calculations can simulate these vibrational spectra by calculating the harmonic vibrational frequencies. nih.gov This involves computing the second derivatives of the energy with respect to atomic displacements, which gives the force constants for the bonds. nih.gov

The calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the computational method, allowing for a direct comparison with experimental spectra. nih.govepstem.net This comparison helps in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

A study on the related molecule AMMP performed a detailed vibrational analysis using DFT calculations. nih.gov The calculated (scaled) frequencies showed excellent agreement with the experimental FTIR and FT-Raman spectra, enabling a confident assignment of the observed bands. nih.gov For this compound, similar calculations would help assign key vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various stretching and bending modes of the pyrimidine ring.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Pyrimidine (AMMP) Data from a study on 2-amino-4-methoxy-6-methylpyrimidine (AMMP). This data is representative of the type of analysis performed for pyrimidine derivatives.

Assignment (Vibrational Mode)Calculated (Scaled) Frequency (cm⁻¹)Experimental FT-Raman (cm⁻¹)Experimental FTIR (cm⁻¹)
NH₂ asymmetric stretch355735563558
NH₂ symmetric stretch345034493451
C-H stretch (ring)308930883090
C=N, C=C stretch (ring)163516341635
CH₃ asymmetric stretch299329942995
O-CH₃ stretch104510441045

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. nih.gov

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. arxiv.org These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS). Comparing the GIAO-calculated chemical shifts with experimental data can confirm structural assignments. nih.gov For complex molecules, this can be particularly useful in distinguishing between isomers or assigning signals in crowded spectral regions.

For the related pyrimidine AMMP, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311++G(**) level. nih.gov The excellent linear correlation between the experimental and theoretical chemical shifts confirmed the accuracy of the structural and electronic description of the molecule provided by the DFT calculations. nih.gov A similar computational approach would be invaluable for assigning the ¹H and ¹³C signals of this compound.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states (the highest energy point along the reaction coordinate) and intermediates. researchgate.net The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

For a molecule like this compound, theoretical studies could explore various reaction pathways, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or nucleophilic substitution reactions at the pyrimidine ring. DFT calculations can model the geometries and energies of all species along the reaction coordinate. This information helps elucidate the step-by-step process of bond breaking and formation, predict the feasibility of a proposed mechanism, and understand the role of catalysts or solvent effects. While specific mechanistic studies on this compound are not prominent in the literature, the methodologies are well-established for a wide range of organic reactions.

Charge Distribution and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.demdpi.comwikipedia.org This approach provides valuable insights into the charge distribution and the nature of bonding within a molecule.

The presence of a methoxy group (-OCH₃) at the 4-position and a hydroxymethyl group (-CH₂OH) at the 2-position will significantly influence this distribution. The oxygen atoms in both the methoxy and hydroxymethyl groups are highly electronegative and will possess partial negative charges. Conversely, the hydrogen atoms of the hydroxyl and methyl groups, as well as the carbon atoms bonded to these oxygen atoms, will exhibit partial positive charges.

A hypothetical NBO analysis would likely reveal the following:

Natural Atomic Charges: The nitrogen atoms of the pyrimidine ring would exhibit negative natural atomic charges. The oxygen atom of the methoxy group and the oxygen of the hydroxymethyl group would also carry significant negative charges. The carbon atoms of the pyrimidine ring, the methoxy methyl carbon, and the hydroxymethyl carbon would have positive natural atomic charges. The hydrogen atoms would carry positive charges.

Bonding Orbitals: The bonds within the pyrimidine ring would be characterized as a combination of σ and π bonds, indicative of its aromaticity. The C-O bonds of the methoxy and hydroxymethyl groups would be highly polar covalent bonds, with a significant contribution from the oxygen atomic orbitals. For instance, a typical C-O sigma bond is formed from hybrid orbitals of carbon and oxygen, with the electron density polarized towards the oxygen atom. uni-muenchen.de

Table 1: Predicted Natural Atomic Charges for this compound (Hypothetical)

AtomPredicted Natural Charge (e)
N1 (pyrimidine)Negative
C2 (pyrimidine)Positive
N3 (pyrimidine)Negative
C4 (pyrimidine)Positive
C5 (pyrimidine)Slightly Negative/Positive
C6 (pyrimidine)Positive
C (methoxy)Positive
O (methoxy)Negative
H (methoxy)Positive
C (hydroxymethyl)Positive
O (hydroxymethyl)Negative
H (hydroxyl)Positive

Note: This table is predictive and based on general principles of electronic effects in similar molecules. Actual values would require specific quantum chemical calculations.

Table 2: Predicted Hybridization and Bond Composition from NBO Analysis (Hypothetical)

BondTypePredicted Hybridization of Atom 1Predicted Hybridization of Atom 2Polarization
C4-O (methoxy)σsp² (C)sp³ (O)Highly polarized towards O
C2-C (hydroxymethyl)σsp² (C)sp³ (C)Less polarized
C-O (hydroxymethyl)σsp³ (C)sp³ (O)Highly polarized towards O
O-H (hydroxyl)σsp³ (O)s (H)Highly polarized towards O

Note: This table represents expected findings from an NBO analysis based on the molecular structure.

Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The structure of this compound is conducive to a variety of intermolecular interactions, which are critical in determining its solid-state structure and physical properties.

Hydrogen Bonding:

The most significant intermolecular interaction for this molecule is expected to be hydrogen bonding. The hydroxyl group (-OH) of the hydroxymethyl substituent is a classic hydrogen bond donor. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors. acs.orgrsc.org

In a crystalline solid, it is highly probable that a network of hydrogen bonds would be established. A likely and energetically favorable interaction would be the formation of a hydrogen bond between the hydroxyl hydrogen of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule (O-H···N). acs.org Another possibility is a hydrogen bond to the methoxy oxygen (O-H···O). The persistence of such hydrogen bonds is a defining characteristic in the crystal structures of many pyrimidine derivatives. acs.org

Table 3: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of Interaction
O-H (hydroxymethyl)N1 (pyrimidine)Strong Hydrogen Bond
O-H (hydroxymethyl)N3 (pyrimidine)Strong Hydrogen Bond
O-H (hydroxymethyl)O (methoxy)Hydrogen Bond
C-H (ring/methyl)O/NWeak Hydrogen Bond

Pi-Stacking:

As an aromatic heterocycle, the pyrimidine ring of this compound can participate in π-stacking interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings. rsc.orgacs.orgnih.gov In the solid state, molecules may arrange themselves in a parallel-displaced or T-shaped orientation to maximize these stabilizing interactions. nih.gov

Emerging Research Directions and Synthetic Utility of 4 Methoxypyrimidin 2 Yl Methanol

Role as a Key Synthetic Intermediate for Advanced Heterocyclic Compounds

The strategic placement of a reactive hydroxymethyl group and a methoxy (B1213986) group on the pyrimidine (B1678525) ring makes (4-Methoxypyrimidin-2-yl)methanol a versatile precursor for a variety of more complex heterocyclic structures. The hydroxyl group can be readily converted into other functionalities, such as halides or sulfonate esters, to facilitate nucleophilic substitution reactions. Simultaneously, the methoxy group can be retained or transformed, for instance, through demethylation to reveal a pyrimidone structure, further expanding the synthetic possibilities.

This versatility allows for its use in the synthesis of fused pyrimidine systems, which are prevalent in medicinal chemistry. For example, pyrimidine derivatives are crucial starting materials in the preparation of fused heterocyclic scaffolds like thiazolo[4,5-d]pyrimidines and pyrazolopyrimidines. nih.govresearchgate.net Thiazolo[4,5-d]pyrimidines, which are isosteres of purines, have been investigated for a wide range of pharmacological activities, including as immunomodulators and anticancer agents. nih.gov Similarly, pyrazolopyrimidine derivatives are the subject of extensive research, with computational studies helping to elucidate their structural and electronic properties for the design of new bioactive compounds. researchgate.net

A key transformation in the synthesis of advanced pyrimidine derivatives is the introduction of different substituents at various positions on the ring. For instance, a related synthetic pathway involves the conversion of a 4,6-dichloro-2-methylthiopyrimidine through a series of methoxylation and oxidation steps to yield a more complex derivative, 4,6-dimethoxy-2-methanesulfonyl pyrimidine. google.com This demonstrates a typical strategy where the basic pyrimidine core is elaborated into a more functionalized molecule, a process where an intermediate like this compound could play a crucial role. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions or amide couplings, thus leading to a diverse array of substituted pyrimidines.

Scaffold for the Construction of Complex Molecular Architectures

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is able to bind to multiple biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, and this compound serves as an excellent starting point for its elaboration. The inherent biological relevance of the pyrimidine core, being a component of nucleobases, provides a strong foundation for the design of new therapeutic agents.

The development of novel pyridothienopyrimidine derivatives as antimicrobial and anticancer agents showcases how a basic pyrimidine-containing structure can be expanded into a more complex and biologically active molecule. nih.gov In these syntheses, a substituted pyrimidine is often a key intermediate that undergoes cyclization reactions to form the final fused-ring system. The functional handles on this compound would allow for its incorporation into such synthetic schemes, enabling the creation of libraries of compounds for biological screening.

Furthermore, the pyrimidine scaffold is central to the development of inhibitors for various enzymes, including protein kinases. sigmaaldrich.cn The ability to readily modify the substituents on the pyrimidine ring is crucial for tuning the potency and selectivity of these inhibitors. Starting from this compound, medicinal chemists can systematically explore the structure-activity relationships of new compound series. For example, the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with interesting biological activities, often involves the condensation of a pyrazole (B372694) derivative with a β-dicarbonyl compound or its equivalent. rsc.org The functional groups of this compound could be manipulated to create the necessary precursors for such cyclization reactions, thereby providing access to these complex molecular architectures. The broad utility of pyrimidine-based scaffolds is further exemplified by the diverse biological activities reported for thiazolo[4,5-d]pyrimidines, which include anti-inflammatory and antiviral properties. nih.gov

Development of Novel Catalytic Systems Utilizing Pyrimidinyl Methanols

While the primary role of this compound is as a building block, the structural motifs present in pyrimidinyl methanols also suggest their potential application in the development of novel catalytic systems. The nitrogen atoms in the pyrimidine ring, along with the oxygen of the hydroxyl and methoxy groups, can act as coordination sites for metal ions. This makes pyrimidinyl methanol (B129727) derivatives attractive candidates for use as ligands in transition metal catalysis.

The design of ligands is a critical aspect of homogeneous catalysis, as the ligand environment around the metal center dictates the catalyst's activity, selectivity, and stability. The development of hybrid catalysts, which combine different catalytic species, is an area of active research. nih.gov Pyrimidinyl methanol-derived ligands could be incorporated into such systems, potentially leading to catalysts with unique reactivity. For example, the synthesis of acetic acid via methanol carbonylation has been optimized through the development of various catalyst systems, highlighting the importance of catalyst design in industrial processes. nih.gov

Although specific examples of this compound being used as a ligand in a catalytic system are not yet prominent in the literature, the fundamental properties of the molecule support this potential application. The field of heterogeneous catalysis also offers opportunities, where pyrimidinyl methanols could be immobilized on a solid support to create recyclable catalysts. nih.gov The presence of multiple heteroatoms could facilitate strong anchoring to the support, while still allowing the catalytically active sites to be accessible.

Future Prospects in Synthetic Organic Chemistry Research

The future of synthetic organic chemistry is intrinsically linked to the development of efficient and versatile building blocks that enable the rapid construction of complex and functional molecules. This compound is well-positioned to be a significant contributor to this future. Its utility as a synthetic intermediate and a scaffold for medicinal chemistry is already evident, and its potential in catalysis is an exciting area for future exploration.

One of the key future directions will likely be the expansion of the library of advanced heterocyclic compounds derived from this compound. As high-throughput screening methods become more prevalent in drug discovery, the demand for diverse and novel compound collections will continue to grow. The ease of functionalization of this compound makes it an ideal starting material for the synthesis of such libraries.

Furthermore, the development of new synthetic methodologies that utilize this compound as a key reagent is another promising avenue of research. This could include the discovery of novel cyclization reactions to form new heterocyclic ring systems or the use of the pyrimidine core to direct stereoselective transformations. The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could further enhance the efficiency of reactions involving this versatile building block. mdpi.com

In the realm of materials science, the pyrimidine ring's electronic properties and ability to participate in hydrogen bonding make it an interesting component for the design of new organic materials. By incorporating this compound into larger polymeric or supramolecular structures, it may be possible to create materials with tailored optical, electronic, or self-assembly properties. The continued exploration of the fundamental reactivity and applications of this compound will undoubtedly lead to new and innovative solutions in both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Methoxypyrimidin-2-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the hydroxymethyl group at the pyrimidine ring’s 2-position can be achieved using formaldehyde and a base (e.g., NaOH) under reflux conditions . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., HCl) critically impact yield and purity. Post-synthesis purification via recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the methoxy (-OCH3_3) and hydroxymethyl (-CH2_2OH) groups. Aromatic proton signals in the pyrimidine ring appear between δ 6.5–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) determines purity .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks ([M+H]+^+) consistent with the molecular formula (C7_7H9_9N2_2O2_2) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model protonation states and solvolysis pathways. For instance, the hydroxymethyl group’s pKa can be calculated to predict stability in acidic or basic environments. Molecular dynamics simulations assess hydrogen-bonding interactions with solvents, guiding optimal storage conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Meta-analysis of structure-activity relationships (SAR) identifies confounding variables. For example, discrepancies in antimicrobial activity may arise from assay conditions (e.g., MIC vs. disk diffusion) or substituent positioning (methoxy vs. methylthio groups). Controlled comparative studies under standardized protocols are recommended .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s interaction with biological targets?

  • Methodological Answer : Pyrimidine derivatives with electron-donating groups (e.g., -OCH3_3) enhance binding to enzymes like dihydrofolate reductase. Molecular docking studies reveal that the 4-methoxy group stabilizes π-π stacking with aromatic residues in active sites, while the 2-hydroxymethyl group participates in hydrogen bonding .

Q. What challenges arise in scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Exothermic reactions during hydroxymethylation require precise temperature control to avoid side products. Solvent volume reduction in large-scale recrystallization may lead to impurities; switching to gradient elution in flash chromatography improves scalability .

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